Chir-124

Catalog No.
S548233
CAS No.
405168-58-3
M.F
C23H22ClN5O
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chir-124

CAS Number

405168-58-3

Product Name

Chir-124

IUPAC Name

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1

InChI Key

MOVBBVMDHIRCTG-LJQANCHMSA-N

SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

CHIR124; CHIR-124; CHIR 124.

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Description

The exact mass of the compound Chir-124 is 419.15129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CHIR-124 is a small molecule inhibitor that targets a protein called checkpoint kinase 1 (CHK1) []. CHK1 plays a critical role in the cell cycle, a series of steps that cells undergo to grow and divide. When a cell encounters DNA damage, CHK1 helps to pause the cell cycle, allowing the cell time to repair the damage before dividing [].

CHIR-124 as a Sensitizing Agent

Researchers are investigating CHIR-124's potential to enhance the effectiveness of existing cancer therapies. The rationale behind this approach is that cancer cells often have defects in DNA repair mechanisms. By inhibiting CHIR1 and disrupting the cell cycle checkpoint, CHIR-124 may force cancer cells to attempt to divide even with damaged DNA, making them more susceptible to the cytotoxic effects of chemotherapy and radiation therapy [].

Chir-124 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle, particularly in response to DNA damage. This compound is notable for its ability to disrupt the S and G2-M phase checkpoints, which are essential for ensuring proper cell division and genomic integrity. By inhibiting Chk1, Chir-124 sensitizes tumor cells to DNA-damaging agents, particularly in cancers that exhibit mutations in the p53 tumor suppressor gene .

Chir-124 acts as a selective inhibitor of CHK1. CHK1 is a protein kinase that plays a vital role in the DNA damage response pathway. When DNA damage occurs, CHK1 gets activated and helps cells repair the damage or undergo cell death if repair is not possible []. Chir-124 binds to the active site of CHK1, preventing it from phosphorylating downstream targets and halting the DNA damage response pathway. This can lead to cancer cell death, especially when combined with DNA damaging agents like topoisomerase I poisons [, ].

That create its unique quinolone structure. The process typically includes:

  • Formation of key intermediates: Starting from readily available precursors, various functional groups are introduced through methods such as bromination and chlorination.
  • Cyclization reactions: These reactions help form the bicyclic structure characteristic of Chir-124.
  • Final modifications: These may include amination or further halogenation to achieve the desired biological activity and selectivity for Chk1 .

Chir-124 demonstrates significant biological activity as an antitumor agent. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer cells such as MDA-MB-435. The compound effectively enhances the cytotoxicity of chemotherapeutic agents by preventing the activation of survival pathways that would normally allow damaged cells to evade apoptosis . Its potency is reflected in its low IC50 value (0.0003 μmol/L), indicating high efficacy at low concentrations .

Chir-124 is primarily used in cancer research due to its ability to inhibit Chk1 and enhance the effectiveness of chemotherapeutic agents. Its applications include:

  • Combination therapy: Enhancing the efficacy of existing chemotherapy regimens by sensitizing tumors to DNA-damaging agents.
  • Research tool: Used in studies investigating cell cycle regulation and DNA damage response mechanisms .

Studies have demonstrated that Chir-124 interacts synergistically with various topoisomerase inhibitors, suggesting a potential for combination therapies in treating cancers with defective p53 pathways. The interactions are characterized by enhanced cytotoxic effects when used alongside agents such as camptothecin or SN-38, leading to increased apoptosis in tumor cells .

Chir-124 belongs to a class of compounds that target Chk1 but exhibits unique properties that differentiate it from other inhibitors. Here are some similar compounds:

Compound NameMechanismUnique Features
AZD7762Chk1 inhibitorOral bioavailability; potent against multiple cancer types
CCT244747Chk1 inhibitorSelective for Chk1; effective alone and in combination with genotoxic drugs
SAR-020106Chk1 inhibitorDemonstrated efficacy in preclinical models; targets both Chk1 and Chk2

Chir-124 is particularly distinguished by its high selectivity for Chk1 and its ability to potentiate the effects of topoisomerase inhibitors specifically in p53-deficient tumors, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

419.1512880 g/mol

Monoisotopic Mass

419.1512880 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K64W8EU3E

Wikipedia

Chir-124

Dates

Modify: 2023-08-15
1: Dufau I, Frongia C, Sicard F, Dedieu L, Cordelier P, Ausseil F, Ducommun B, Valette A. Multicellular tumor spheroid model to evaluate spatio-temporal dynamics effect of chemotherapeutics: application to the gemcitabine/CHK1 inhibitor combination in pancreatic cancer. BMC Cancer. 2012 Jan 13;12:15. doi: 10.1186/1471-2407-12-15. PubMed PMID: 22244109; PubMed Central PMCID: PMC3280152.
2: Lee JH, Choy ML, Ngo L, Venta-Perez G, Marks PA. Role of checkpoint kinase 1 (Chk1) in the mechanisms of resistance to histone deacetylase inhibitors. Proc Natl Acad Sci U S A. 2011 Dec 6;108(49):19629-34. doi: 10.1073/pnas.1117544108. Epub 2011 Nov 21. PubMed PMID: 22106282; PubMed Central PMCID: PMC3241758.
3: Tao Y, Leteur C, Yang C, Zhang P, Castedo M, Pierré A, Golsteyn RM, Bourhis J, Kroemer G, Deutsch E. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints. Cell Cycle. 2009 Apr 15;8(8):1196-205. Epub 2009 Apr 16. PubMed PMID: 19305158.
4: Seiler JA, Conti C, Syed A, Aladjem MI, Pommier Y. The intra-S-phase checkpoint affects both DNA replication initiation and elongation: single-cell and -DNA fiber analyses. Mol Cell Biol. 2007 Aug;27(16):5806-18. Epub 2007 May 21. PubMed PMID: 17515603; PubMed Central PMCID: PMC1952133.
5: Tse AN, Rendahl KG, Sheikh T, Cheema H, Aardalen K, Embry M, Ma S, Moler EJ, Ni ZJ, Lopes de Menezes DE, Hibner B, Gesner TG, Schwartz GK. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo. Clin Cancer Res. 2007 Jan 15;13(2 Pt 1):591-602. PubMed PMID: 17255282.

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